molecular formula C10H19NO2 B13532023 Methyl 2-methyl-2-(piperidin-4-yl)propanoate

Methyl 2-methyl-2-(piperidin-4-yl)propanoate

Cat. No.: B13532023
M. Wt: 185.26 g/mol
InChI Key: JLVMWOWMOBDLLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-methyl-2-(piperidin-4-yl)propanoate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various drugs and natural alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-methyl-2-(piperidin-4-yl)propanoate typically involves the reaction of piperidine with methyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic addition of the piperidine to the acrylate .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-methyl-2-(piperidin-4-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 2-methyl-2-(piperidin-4-yl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-methyl-2-(piperidin-4-yl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to modulation of their activity. For example, piperidine derivatives are known to interact with neurotransmitter receptors, influencing neurological pathways .

Comparison with Similar Compounds

  • Methyl 2-methyl-2-(piperidin-2-yl)propanoate
  • Ethyl 2-methyl-2-(piperidin-4-yl)propanoate
  • Methyl 2-(2-bromopyridin-4-yl)propanoate

Comparison: Methyl 2-methyl-2-(piperidin-4-yl)propanoate is unique due to its specific substitution pattern on the piperidine ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities to molecular targets .

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

methyl 2-methyl-2-piperidin-4-ylpropanoate

InChI

InChI=1S/C10H19NO2/c1-10(2,9(12)13-3)8-4-6-11-7-5-8/h8,11H,4-7H2,1-3H3

InChI Key

JLVMWOWMOBDLLO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1CCNCC1)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.